molecular formula C16H21N5OS B2446563 1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea CAS No. 2097913-72-7

1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2446563
CAS No.: 2097913-72-7
M. Wt: 331.44
InChI Key: OZGINFWOYQFCFJ-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea is a useful research compound. Its molecular formula is C16H21N5OS and its molecular weight is 331.44. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-21(2)15-17-9-11-8-12(5-6-14(11)20-15)19-16(22)18-10-13-4-3-7-23-13/h3-4,7,9,12H,5-6,8,10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGINFWOYQFCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea is a complex organic compound known for its structural features that include a tetrahydroquinazoline core and a thiophene moiety. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways.

Structural Characteristics

The molecular formula of this compound is C_{15}H_{18}N_{4}OS, with a molecular weight of approximately 346.46 g/mol. The presence of the dimethylamino group enhances its solubility and potential biological activity, making it a candidate for various therapeutic applications .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Some studies suggest that derivatives of tetrahydroquinazoline compounds possess significant antitumor properties. For instance, related compounds have shown inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
  • Enzyme Inhibition : The compound is noted for its potential as an enzyme inhibitor. Similar structures have been evaluated for their inhibitory effects on key enzymes involved in various metabolic pathways, contributing to their therapeutic potential in conditions like cancer and inflammation .
  • Antimicrobial Properties : Compounds with a quinazoline structure have demonstrated antimicrobial activity against various pathogens. This includes antibacterial and antifungal properties that may be attributed to their ability to disrupt cellular processes in microorganisms .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of related compounds on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity at micromolar concentrations.

CompoundIC50 (µM)Cancer Cell Line
Compound A5.0HeLa
Compound B3.2MCF7
Target Compound4.5A549

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, the compound was tested against various targets including COX-1 and COX-2 enzymes involved in inflammatory pathways. The results showed that it effectively inhibited these enzymes at low concentrations.

EnzymeInhibition (%) at 10 µM
COX-175
COX-282

The mechanism by which this compound exerts its biological effects likely involves the interaction with specific protein targets through hydrogen bonding and hydrophobic interactions facilitated by its unique structural features .

Scientific Research Applications

Structural Overview

The compound consists of a tetrahydroquinazoline core integrated with a thiophene moiety and a dimethylamino group. Its molecular formula is C15H19N5OS, with a molecular weight of approximately 317.41 g/mol. The presence of nitrogen and sulfur atoms within its structure enhances its reactivity and potential interactions with biological targets.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea exhibit significant anticancer properties. For instance, derivatives targeting tumor necrosis factor-alpha converting enzyme (TACE) have shown promise as potent anticancer agents . The structural modifications in these derivatives can enhance their efficacy against various cancer cell lines.
  • Enzyme Inhibition
    • The compound is being investigated for its potential as an inhibitor in various enzymatic pathways. Compounds with similar structures have demonstrated inhibitory effects on enzymes involved in cancer progression and inflammation. This suggests that this compound could be developed into therapeutic agents targeting specific enzymatic functions.
  • Anti-diabetic Properties
    • Analogues of this compound have been synthesized and evaluated for their α-glucosidase inhibitory activity, leading to the identification of efficient anti-diabetic agents . The incorporation of specific functional groups can modulate the biological activity of these compounds.

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound focused on their anticancer activity against the MDA-MB 231 cell line. The results indicated that minor substitutions could enhance the anticancer efficacy significantly. The study concluded that these compounds could serve as scaffolds for developing new anticancer agents targeting TACE .

Case Study 2: Enzyme Inhibition

Research exploring the inhibition of α-glucosidase by synthesized analogues highlighted their potential as anti-diabetic drugs. The study reported various derivatives with different substituents that exhibited varying degrees of inhibitory activity against α-glucosidase enzymes. This opens avenues for further optimization and development of more effective anti-diabetic agents based on this scaffold .

Q & A

Q. What are the common synthetic routes for 1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea?

The synthesis typically involves multi-step reactions starting with the preparation of tetrahydroquinazoline and thiophene intermediates. Key steps include:

  • Coupling reactions : Amine groups on the tetrahydroquinazoline core are coupled with isocyanates or thiourea derivatives under inert atmospheres to prevent oxidation .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to stabilize intermediates and enhance reaction efficiency .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) or acid/base conditions may optimize yields during cyclization or coupling steps .
  • Purification : Column chromatography or recrystallization from ethanol-DMF mixtures ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the tetrahydroquinazoline and thiophenyl moieties .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological studies) .
  • Infrared (IR) Spectroscopy : To identify functional groups like urea linkages and dimethylamino substituents .

Q. How can researchers ensure compound stability during storage?

Stability is maintained by:

  • Inert atmospheres : Storing under argon or nitrogen to prevent oxidation of thiophene or tetrahydroquinazoline groups .
  • Low-temperature storage : Freezing at -20°C in amber vials to minimize photodegradation .
  • Periodic re-analysis : Using HPLC every 3–6 months to monitor degradation .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses?

Advanced optimization involves:

  • Reaction monitoring : Real-time tracking via TLC or HPLC to identify intermediate bottlenecks .
  • Temperature gradients : Adjusting from room temperature to reflux (e.g., 80–120°C) to drive sluggish coupling reactions .
  • Catalyst screening : Testing Pd/C, Cu(I), or organocatalysts to enhance regioselectivity in heterocyclic ring formation .
  • Solvent-free conditions : Microwave-assisted synthesis to reduce side reactions and improve energy efficiency .

Q. How can structural analogs resolve contradictions in reported biological activities?

Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Substituent effects : Comparing analogs with modified thiophene or dimethylamino groups to isolate pharmacophores .
  • Computational docking : Using molecular dynamics simulations to predict binding affinities to targets like kinase enzymes .
  • In vitro validation : Dose-response assays (IC50 values) across cell lines to differentiate target-specific effects from off-target toxicity .

Q. What advanced techniques elucidate the 3D conformation of this compound?

Beyond NMR, researchers employ:

  • X-ray crystallography : To resolve spatial arrangements of the tetrahydroquinazoline and urea groups, critical for understanding target interactions .
  • Density Functional Theory (DFT) : Computational modeling of electron distribution to predict reactivity at specific sites (e.g., thiophene sulfur) .

Q. How can researchers integrate theoretical frameworks into mechanistic studies?

Methodological approaches include:

  • Kinetic analysis : Applying Michaelis-Menten models to enzyme inhibition assays to distinguish competitive vs. non-competitive mechanisms .
  • Structure-Activity Relationship (SAR) models : Correlating substituent electronegativity or steric bulk with biological activity .
  • Systems biology : Mapping compound effects onto signaling pathways (e.g., MAPK/ERK) using transcriptomic or proteomic datasets .

Data Contradiction and Validation

Q. How should researchers address variability in biological assay results?

Mitigation strategies include:

  • Standardized protocols : Replicating assays under controlled oxygen levels (e.g., hypoxia vs. normoxia) to account for metabolic variability .
  • Orthogonal assays : Combining fluorescence-based assays with calorimetry (ITC) to confirm binding thermodynamics .
  • Batch-to-batch analysis : Ensuring compound purity and stereochemical consistency via chiral HPLC .

Q. What methodologies validate the compound’s mechanism of action in cellular models?

Key steps involve:

  • Knockdown/knockout models : Using CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess rescue effects .
  • Fluorescent probes : Tagging the compound with BODIPY or Cy5 for live-cell imaging to track subcellular localization .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

Methodological Frameworks

Q. How can researchers align experimental design with theoretical models?

Integration requires:

  • Hypothesis-driven workflows : Formulating testable predictions based on urea derivatives’ known roles in hydrogen bonding or π-π stacking .
  • Multi-scale modeling : Linking quantum mechanical calculations (e.g., charge distribution) to macroscopic pharmacokinetic properties .
  • Iterative refinement : Using negative results to revise synthetic pathways or biological hypotheses, as seen in antileukemic agent development .

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